molecular formula C16H19NO2S B086375 N-(3,4-dimethylphenyl)-2,5-dimethylbenzenesulfonamide CAS No. 6135-69-9

N-(3,4-dimethylphenyl)-2,5-dimethylbenzenesulfonamide

Cat. No. B086375
CAS RN: 6135-69-9
M. Wt: 289.4 g/mol
InChI Key: PCAOGFQYUBJMPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-2,5-dimethylbenzenesulfonamide, commonly known as DIDS, is a chemical compound that has been widely used in scientific research for its ability to inhibit chloride channels and transporters. DIDS has been studied extensively for its effects on various physiological and biochemical processes, including ion transport, cell volume regulation, and signal transduction. In

Mechanism Of Action

DIDS inhibits chloride channels and transporters by binding to a specific site on the protein and blocking the passage of chloride ions. This leads to a decrease in chloride ion transport, which can have various physiological and biochemical effects depending on the specific channel or transporter being inhibited.

Biochemical And Physiological Effects

DIDS has been shown to have various biochemical and physiological effects depending on the specific chloride channel or transporter being inhibited. For example, inhibition of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel by DIDS can lead to a decrease in mucus production and improved lung function in patients with cystic fibrosis. Inhibition of the anion exchanger (AE) chloride transporter by DIDS can lead to a decrease in blood pressure and improved cardiovascular function in patients with hypertension.

Advantages And Limitations For Lab Experiments

DIDS has several advantages for lab experiments, including its ability to selectively inhibit chloride channels and transporters, its relatively low toxicity, and its stability in solution. However, DIDS also has some limitations, including its potential to interact with other proteins and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on DIDS, including the development of new DIDS analogs with improved selectivity and potency, the identification of new chloride channels and transporters that can be targeted by DIDS, and the exploration of the potential therapeutic applications of DIDS in various diseases. Additionally, further research is needed to understand the exact mechanism of action of DIDS and its effects on various physiological and biochemical processes.

Synthesis Methods

DIDS can be synthesized through a multi-step process that involves the reaction of 3,4-dimethylphenylamine with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure DIDS.

Scientific Research Applications

DIDS has been widely used in scientific research for its ability to inhibit chloride channels and transporters. Chloride channels and transporters play a crucial role in various physiological and pathological processes, including cell volume regulation, ion transport, and signal transduction. DIDS has been used to study the role of chloride channels and transporters in these processes and to develop new therapies for diseases such as cystic fibrosis and hypertension.

properties

CAS RN

6135-69-9

Product Name

N-(3,4-dimethylphenyl)-2,5-dimethylbenzenesulfonamide

Molecular Formula

C16H19NO2S

Molecular Weight

289.4 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C16H19NO2S/c1-11-5-6-13(3)16(9-11)20(18,19)17-15-8-7-12(2)14(4)10-15/h5-10,17H,1-4H3

InChI Key

PCAOGFQYUBJMPE-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC(=C(C=C2)C)C

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC(=C(C=C2)C)C

Origin of Product

United States

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